4-(5-Hexen-1-oxy)phenylZinc bromide
Description
4-(5-Hexen-1-oxy)phenylzinc bromide is an organozinc compound characterized by a phenyl ring substituted with a 5-hexen-1-oxy chain (an alkoxy group containing a terminal double bond) and a zinc bromide moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse functional groups .
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);hex-5-enoxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,6-7,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
RLFAZGXHCUZPRS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to stabilize the organozinc compound. The general reaction scheme is as follows:
4-(5-Hexen-1-oxy)bromobenzene+Zn→4-(5-Hexen-1-oxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity zinc and bromobenzene derivatives, along with controlled reaction conditions, is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve halides or other electrophiles under mild conditions.
Major Products
Oxidation: Phenols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(5-Hexen-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetallation, where the zinc atom is replaced by another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Organozinc Compounds
Key Observations :
- Electronic Effects : The hexenyloxy group in the target compound donates electrons via the alkoxy oxygen, enhancing nucleophilicity at the zinc center. In contrast, trifluoromethoxy groups (CF₃O-) withdraw electrons, reducing nucleophilicity but increasing stability .
- Reactivity : The terminal double bond in the hexenyloxy chain allows for additional reactions (e.g., cyclization or polymerization), a feature absent in saturated or fluorinated analogs.
Key Observations :
- Organozinc reagents like the target compound are typically synthesized under inert conditions, similar to Grignard reagents, but may exhibit greater functional group tolerance .
- The crystalline zinc complex in demonstrates stability due to strong O–H···O hydrogen bonds, a feature absent in simpler organozinc bromides .
Key Observations :
- The hexenyloxy group’s unsaturation makes the target compound valuable in synthesizing conjugated polymers or dendrimers.
- Fluorinated analogs () are preferred in medicinal chemistry due to enhanced metabolic stability .
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